molecular formula C8H16N2O B13098893 N-CyclopentylL-Z-Alaninamide

N-CyclopentylL-Z-Alaninamide

Cat. No.: B13098893
M. Wt: 156.23 g/mol
InChI Key: QWCWNGASFOXCIU-LURJTMIESA-N
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Description

N-Cyclopentyl L-Z-Alaninamide is a chemical compound with the molecular formula C16H22N2O3. It is known for its unique structure, which includes a cyclopentyl group attached to the alaninamide backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl L-Z-Alaninamide typically involves the reaction of cyclopentylamine with Z-protected alanine. The Z-protection (benzyloxycarbonyl group) is used to protect the amino group during the reaction. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of N-Cyclopentyl L-Z-Alaninamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl L-Z-Alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-Cyclopentyl L-Z-Alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl L-Z-Alaninamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticonvulsant research, it may interact with ion channels or neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

N-Cyclopentyl L-Z-Alaninamide can be compared with other similar compounds such as:

    N-Cyclopentyl L-Alaninamide: Lacks the Z-protection group, making it less stable in certain reactions.

    N-Cyclopentyl L-Z-Valinamide: Contains a valine backbone instead of alanine, which can alter its biological activity.

    N-Cyclopentyl L-Z-Phenylalaninamide:

The uniqueness of N-Cyclopentyl L-Z-Alaninamide lies in its specific structure, which combines the cyclopentyl group with the Z-protected alanine, offering a balance of stability and reactivity for various research applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(2S)-2-(cyclopentylamino)propanamide

InChI

InChI=1S/C8H16N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H2,9,11)/t6-/m0/s1

InChI Key

QWCWNGASFOXCIU-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC1CCCC1

Canonical SMILES

CC(C(=O)N)NC1CCCC1

Origin of Product

United States

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